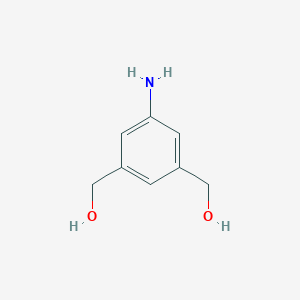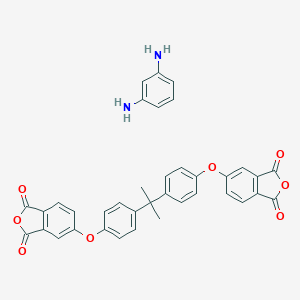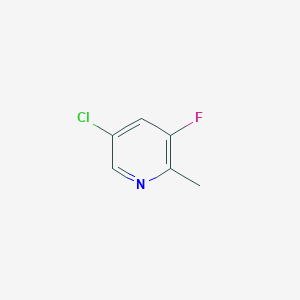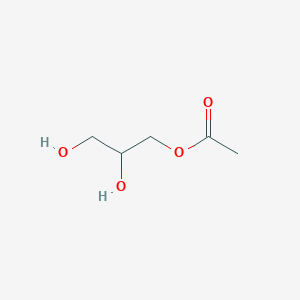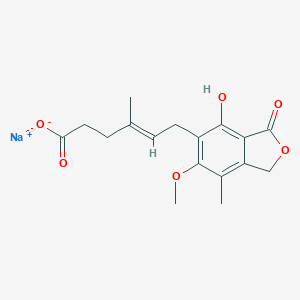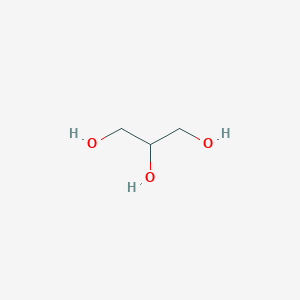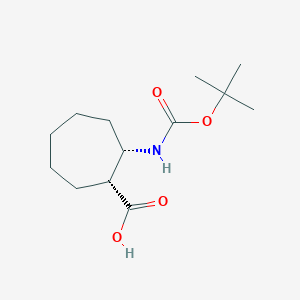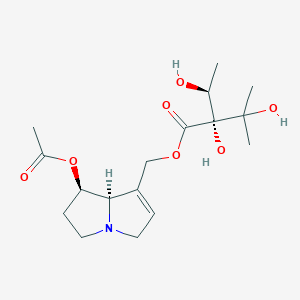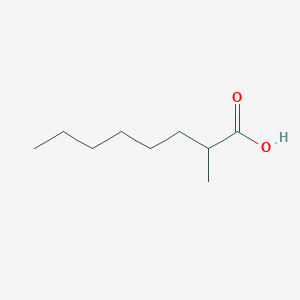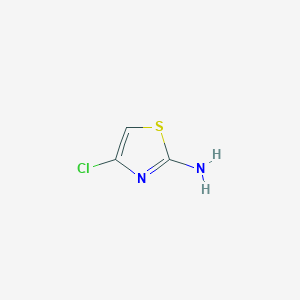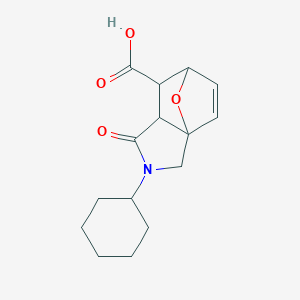![molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9](/img/structure/B36585.png)
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of organic compounds known as dioxanes. This compound is a potential drug candidate due to its unique chemical structure and its potential for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has both biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in the body, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine in lab experiments is its potential for various therapeutic applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as a drug delivery system.
Synthesemethoden
The synthesis of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves a multistep process. The first step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with sodium hydride in the presence of dimethyl sulfoxide (DMSO). The resulting compound is then reacted with bromomethyl methyl ether in the presence of potassium carbonate to yield 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
1233025-36-9 |
|---|---|
Produktname |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
InChI-Schlüssel |
WTZZXLOVELQPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Synonyme |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




